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molecular formula C8H12O4 B8592956 ethyl 3-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate CAS No. 64559-15-5

ethyl 3-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Cat. No. B8592956
M. Wt: 172.18 g/mol
InChI Key: SVHKVBUEXYUSDF-UHFFFAOYSA-N
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Patent
US08901171B2

Procedure details

To an aqueous solution (400 mL) of (3R,4S)-tetrahydrofuran-3,4-diol (100 g) was added sodium periodate (225 g) at 0° C., and the mixture was stirred at room temperature for 1 hr. An aqueous solution (50 mL) of potassium carbonate (13.2 g) was added at room temperature, and an aqueous solution (100 mL) of ethyl diethylphosphonoacetate (322 g) was added dropwise over 2 hr. Then, an aqueous solution (800 mL) of potassium carbonate (384 g) was added dropwise over 2 hr. The reaction mixture was stirred at room temperature for 24 hr, and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure. The residue was distilled under reduced pressure (110-130° C./3-4 mmHg). The obtained crude product was subjected to silica gel column chromatography (hexane/ethyl acetate=1:1) to give the title compound (66.5 g, 40%) as a colorless liquid.
Name
(3R,4S)-tetrahydrofuran-3,4-diol
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
40%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][C@H:4](O)[C@H:3]([OH:7])[CH2:2]1.I([O-])(=O)(=O)=O.[Na+].C(=O)([O-])[O-].[K+].[K+].C(OP([CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30])(OCC)=O)C>CCCCCC.C(OCC)(=O)C>[OH:7][CH:3]1[C:28]([C:29]([O:31][CH2:32][CH3:33])=[O:30])=[CH:4][CH2:5][O:1][CH2:2]1 |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
(3R,4S)-tetrahydrofuran-3,4-diol
Quantity
400 mL
Type
reactant
Smiles
O1C[C@H]([C@H](C1)O)O
Name
Quantity
225 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OCC
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 24 hr
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (110-130° C./3-4 mmHg)
CUSTOM
Type
CUSTOM
Details
The obtained crude product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1COCC=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 66.5 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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